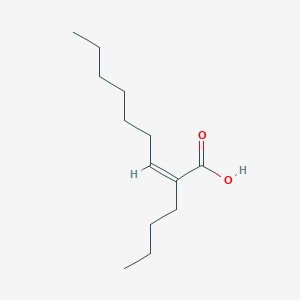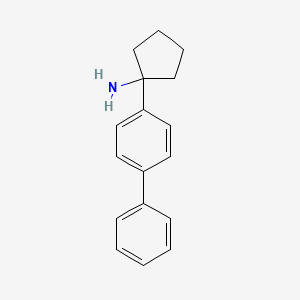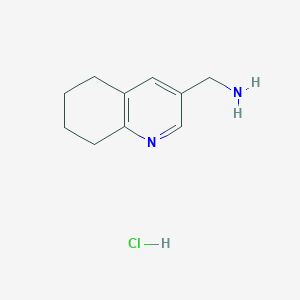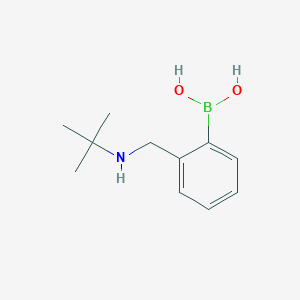
(Z)-2-butyl-non-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-Butylnon-2-enoic acid is an organic compound characterized by the presence of a double bond in the second position of a nonanoic acid chain, with a butyl group attached to the second carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Butylnon-2-enoic acid typically involves the use of alkenes and carboxylic acids as starting materials. One common method is the hydroformylation of 1-octene to produce 2-butylheptanal, followed by oxidation to form 2-butylheptanoic acid. The final step involves the dehydration of 2-butylheptanoic acid to yield (2Z)-2-Butylnon-2-enoic acid .
Industrial Production Methods
Industrial production of (2Z)-2-Butylnon-2-enoic acid often employs catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum in the hydroformylation and oxidation steps is common. Additionally, the dehydration process may involve the use of acid catalysts to facilitate the removal of water and formation of the double bond .
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-Butylnon-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bond can yield the corresponding saturated carboxylic acid.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) is typical.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions to form various derivatives.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated carboxylic acids
Substitution: Esters, amides, acid chlorides
Applications De Recherche Scientifique
(2Z)-2-Butylnon-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of (2Z)-2-Butylnon-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The double bond and carboxyl group play crucial roles in its reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-Butylnon-2-enoic acid: The E-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
2-Butyloctanoic acid: A saturated analog with similar chain length but lacking the double bond.
2-Butylhexanoic acid: A shorter-chain analog with similar structural features.
Uniqueness
(2Z)-2-Butylnon-2-enoic acid is unique due to its specific Z-configuration, which influences its chemical reactivity and biological activity. The presence of the double bond and the butyl group in the second position provides distinct steric and electronic properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H24O2 |
|---|---|
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
(Z)-2-butylnon-2-enoic acid |
InChI |
InChI=1S/C13H24O2/c1-3-5-7-8-9-11-12(13(14)15)10-6-4-2/h11H,3-10H2,1-2H3,(H,14,15)/b12-11- |
Clé InChI |
CXTVRNXWFCMITL-QXMHVHEDSA-N |
SMILES isomérique |
CCCCCC/C=C(/CCCC)\C(=O)O |
SMILES canonique |
CCCCCCC=C(CCCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11742030.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11742037.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11742038.png)
![1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B11742039.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11742041.png)

![7-amino-5,7-dihydrobenzo[d][1]benzazepin-6-one;hydrochloride](/img/structure/B11742071.png)

![1-ethyl-N-[(3-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11742089.png)


![1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one](/img/structure/B11742112.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11742123.png)
